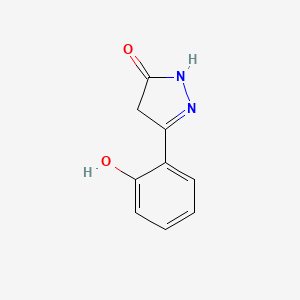

3-(2-Hydroxyphenyl)-1H-pyrazol-5(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyphenyl)-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-4-2-1-3-6(8)7-5-9(13)11-10-7/h1-4,12H,5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRMXFQTESAARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pyrazolone Scaffold: a Cornerstone of Modern Organic Chemistry

The pyrazolone (B3327878) structural motif is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group. This scaffold is of paramount importance in modern organic chemistry, primarily due to its versatile biological activities and its utility as a synthetic intermediate.

Pyrazolone derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. This has led to their incorporation into a wide array of pharmacologically active compounds. Research has demonstrated that molecules containing the pyrazolone ring exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, analgesic, and antiviral properties. nih.govresearchgate.netnih.gov The presence of this nucleus in established drugs highlights its therapeutic potential. researchgate.net

Beyond pharmaceuticals, pyrazolones are crucial in other chemical industries. For example, they are integral components in the synthesis of azo dyes, which are widely used in textiles and pigments. researchgate.net The specific arrangement of atoms in the pyrazolone ring also makes it an effective ligand for forming metal complexes, which have applications in catalysis and materials science. The ability to readily functionalize the pyrazolone ring allows chemists to fine-tune the properties of the resulting molecules for specific applications.

A Legacy of Discovery: the Research Trajectory of Pyrazole Derivatives

The history of pyrazole (B372694) derivatives dates back to the late 19th century. In 1883, German chemist Ludwig Knorr reported the first synthesis of a pyrazolone (B3327878) derivative, Antipyrine, through the condensation reaction of ethyl acetoacetate (B1235776) and phenylhydrazine (B124118). researchgate.net This landmark synthesis, now known as the Knorr pyrazole synthesis, opened the door to a vast new field of heterocyclic chemistry. acs.orgnih.gov Shortly after, in 1889, the parent compound, pyrazole, was first synthesized by Eduard Buchner. ijper.org

The initial research into pyrazole derivatives was largely driven by the pursuit of new therapeutic agents. Antipyrine, for instance, was one of the earliest synthetic pharmaceuticals, used for its analgesic and antipyretic properties. researchgate.net This early success spurred further investigation into the medicinal applications of this class of compounds. Over the decades, the synthetic methodologies for creating pyrazoles have evolved significantly. While the classic Knorr synthesis remains relevant, modern techniques, including transition metal-catalyzed reactions and multi-component reactions, have provided chemists with more efficient and versatile ways to construct the pyrazole core and its derivatives. researchgate.net

The evolution of analytical techniques, such as NMR spectroscopy and X-ray crystallography, has also played a crucial role in advancing pyrazole research. These tools have allowed for the precise determination of the structures of complex pyrazole derivatives, facilitating a deeper understanding of their chemical reactivity and biological interactions. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, underscoring the predominantly synthetic origin of the pyrazole derivatives studied in research. researchgate.net

Investigating 3 2 Hydroxyphenyl 1h Pyrazol 5 4h One: Scope and Academic Objectives

Established Synthetic Pathways for the Pyrazolone Core

Traditional synthetic routes to the this compound scaffold rely on well-established chemical transformations. These methods, including cyclization reactions with chromone (B188151) precursors, multicomponent strategies, and condensations involving chalcone (B49325) derivatives, form the foundation of pyrazolone chemistry.

Cyclization Reactions Involving Chromone Precursors and Hydrazine Hydrate

A prominent and historically significant method for synthesizing 3-(2-hydroxyphenyl)-substituted pyrazoles involves the reaction of chromones with hydrazine hydrate. nih.govresearchgate.net This transformation is not a simple condensation but a recyclization reaction. The established mechanism proceeds through a nucleophilic attack of the hydrazine at the C-2 position of the chromone ring. This initial attack leads to the opening of the pyrone ring, forming an intermediate that subsequently undergoes an intramolecular cyclization and dehydration to yield the final 3-(2-hydroxyphenyl)pyrazole structure. nih.gov

This procedure is known for its selectivity and efficiency, often conducted by refluxing the chromone precursor with an excess of hydrazine hydrate in a protic solvent such as ethanol. nih.gov The versatility of this method allows for the synthesis of a wide array of 3(5)-(2-hydroxyaryl)pyrazoles by simply varying the substituents on the initial chromone ring. nih.gov For instance, the reaction of various (Z)- and (E)-3-styrylchromones with hydrazine hydrate has been shown to afford the corresponding (Z)- and (E)-3(5)-(2-hydroxyphenyl)-4-styrylpyrazoles, demonstrating the method's tolerance for diverse functional groups. researchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing the essential parts of all starting materials, have emerged as a powerful tool in heterocyclic chemistry. nih.govresearchgate.netchemistryviews.org These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net For the synthesis of pyrazolone derivatives, MCRs typically involve the condensation of a β-ketoester, an aldehyde, and a hydrazine derivative.

One-pot, four-component reactions have been successfully employed to synthesize complex pyranopyrazole systems, which share the pyrazolone core. For example, the reaction of ethyl acetoacetate (B1235776), hydrazine hydrate, malononitrile, and various aromatic aldehydes can be catalyzed by substances like piperidine (B6355638) in an aqueous medium to produce dihydropyrano[2,3-c]pyrazoles in high yields. nih.govut.ac.ir Another approach involves a three-component synthesis using cyclic β-diketones, arylglyoxals, and arylhydrazones catalyzed by p-toluenesulfonic acid (p-TsOH) to yield multifunctionalized pyrazole (B372694) derivatives. chemistryviews.org These strategies highlight the efficiency of MCRs in constructing the pyrazolone scaffold in a single, convergent step.

Condensation Reactions with Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors in the synthesis of various heterocyclic compounds, including pyrazolines and pyrazoles. scispace.commdpi.com The reaction of these α,β-unsaturated ketones with hydrazine hydrate is a classic method for constructing the five-membered pyrazole ring. The synthesis typically involves a Michael addition of the hydrazine to the chalcone's carbon-carbon double bond, followed by an intramolecular cyclization and subsequent dehydration (or oxidation) to form the aromatic pyrazole ring. mdpi.com

While this route is more commonly associated with the synthesis of 2-pyrazolines, modifications to the reaction conditions can lead to the formation of pyrazolones. scispace.comorientjchem.org For instance, reacting 1-(substituted-2-hydroxy-phenyl)-3-aryl-prop-2-en-1-one (a 2'-hydroxychalcone) with hydrazine hydrate in a suitable solvent like hot formic acid or glacial acetic acid can facilitate the cyclization to form the corresponding pyrazoline, which can be seen as a direct precursor to the pyrazolone tautomer. scispace.comorientjchem.org The presence of the 2-hydroxyphenyl moiety is crucial as it is incorporated directly into the final pyrazole structure at the desired position.

Advanced Synthetic Techniques and Green Chemistry Protocols

In recent years, the development of synthetic methodologies has been increasingly guided by the principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous materials. Ultrasound and microwave irradiation have been identified as key enabling technologies in this area, offering significant advantages over conventional heating methods for the synthesis of pyrazolones. nih.gov

Ultrasound-Promoted Synthesis

Ultrasound-assisted organic synthesis utilizes the energy of high-frequency sound waves to induce cavitation in the reaction medium. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions. researchgate.netnih.gov This technique has been successfully applied to the synthesis of pyrazolone derivatives, often resulting in shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. researchgate.netuniv.kiev.ua

The synthesis of various pyrazolone derivatives from diazo compounds and hydrazine hydrate has been achieved in high yields using ultrasound irradiation for short durations (e.g., 30 minutes), often producing pure products without the need for extensive recrystallization. researchgate.net Similarly, the oxidative cyclization of chalcones has been shown to be more efficient under ultrasonication, avoiding the formation of by-products and reducing reaction times. univ.kiev.ua

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Pyrimidine Derivatives (Illustrative of Green Chemistry Benefits) Note: This table illustrates the typical advantages of ultrasound in heterocyclic synthesis, as specific data for the target compound was not available.

| Reaction Type | Method | Reaction Time | Yield (%) | Reference |

| Cyclocondensation | Conventional Heating | 5.5–6.5 h | 54–75 | nih.gov |

| Cyclocondensation | Ultrasound | 0.4–0.5 h | 80–92 | nih.gov |

| Multistep Synthesis (Step 1) | Conventional Heating | 240–360 min | 58–78 | nih.gov |

| Multistep Synthesis (Step 1) | Ultrasound | 15–25 min | 88–92 | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is another highly effective green chemistry technique that utilizes microwave energy to heat reactions directly and efficiently. nih.govnih.gov This method often leads to dramatic reductions in reaction times, from hours to minutes, along with increased product yields and purity. nih.govresearchgate.netdergipark.org.tr

The one-pot, three-component synthesis of 4-arylidene-pyrazolone derivatives from ethyl acetoacetate, phenylhydrazine (B124118) derivatives, and aldehydes has been efficiently carried out under solvent-free conditions using microwave irradiation, achieving good to excellent yields in a matter of minutes. nih.gov This approach avoids the use of volatile organic solvents and significantly reduces energy consumption. The synthesis of various pyrazole scaffolds has been extensively reviewed, highlighting the benefits of microwave heating in terms of speed, efficiency, and improved selectivity. nih.govdergipark.org.tr

Table 2: Examples of Microwave-Assisted Pyrazolone Synthesis Note: This table provides examples of the efficiency of microwave synthesis for related pyrazolone structures.

| Reactants | Method | Reaction Time | Yield (%) | Reference |

| Ethyl acetoacetate, Phenylhydrazine, Aromatic Aldehydes | Microwave (Solvent-free) | 3-5 min | 51-98 | nih.gov |

| Hydrazine derivatives, β-keto esters | Microwave (Solvent-free) | Not specified | Good to Excellent | researchgate.net |

| Phenyl hydrazine, 2,5-dibromo-3-thiophenecarbaldehyde | Microwave | 7 min | Not specified | dergipark.org.tr |

Catalyst-Free Methodologies

The synthesis of this compound and related pyrazolone structures through catalyst-free methodologies represents a significant advancement in green chemistry. These methods avoid the use of potentially toxic and expensive catalysts, simplify purification processes, and often reduce environmental impact. Catalyst-free approaches typically rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal induction or the use of environmentally benign solvents like water or ethylene (B1197577) glycol. ias.ac.in

A foundational method for synthesizing the pyrazol-5-one core is the cyclocondensation reaction between a β-ketoester and hydrazine. Specifically, this compound can be synthesized from the reaction of an appropriate β-ketoester, such as ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate, with hydrazine hydrate. This reaction can often proceed efficiently by simply heating the reactants in a suitable solvent, like ethanol, without the need for an external acid or base catalyst. The nucleophilicity of hydrazine is sufficient to initiate the condensation cascade, leading to the formation of the heterocyclic ring.

Recent research has focused on developing novel one-pot, multicomponent reactions that operate under catalyst-free conditions. These strategies are highly efficient, combining several reaction steps into a single operation without isolating intermediates. A notable example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles, where a pyrazolone intermediate is formed in situ from hydrazine hydrate and ethyl acetoacetate, which then reacts with an aldehyde and malononitrile. ias.ac.insemanticscholar.org Such reactions can be conducted in green solvents like water or ethylene glycol, or even under solvent-free conditions, often accelerated by microwave or ultrasound irradiation. semanticscholar.orgnih.govresearchgate.net

One study highlighted a catalyst-free, four-component condensation for synthesizing dihydropyrano[2,3-c]pyrazole derivatives by refluxing aromatic aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate in water. semanticscholar.org The reaction proceeds through the initial catalyst-free formation of a pyrazolone intermediate, which then undergoes a Knoevenagel condensation and subsequent Michael addition/cyclization sequence. semanticscholar.org The use of water as a solvent and the absence of a catalyst make this methodology particularly attractive from an environmental and economic perspective. semanticscholar.orgresearchgate.net

The following table details the results from a catalyst-free, one-pot, four-component synthesis of various dihydropyrano[2,3-c]pyrazole derivatives, demonstrating the versatility of this green chemistry approach. The reactions were carried out in ethylene glycol (E-G) at 100 °C. ias.ac.in

Table 1: Catalyst-Free Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives

| Entry | Aldehyde (Substituent) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 4-Cl | 75 | 96 |

| 2 | 4-Br | 75 | 95 |

| 3 | 4-F | 85 | 92 |

| 4 | 4-OH | 90 | 90 |

| 5 | 4-NO₂ | 70 | 98 |

| 6 | 3-NO₂ | 70 | 97 |

| 7 | 4-CH₃ | 80 | 94 |

| 8 | 4-OCH₃ | 85 | 93 |

| 9 | 2-Cl | 80 | 94 |

| 10 | 2,4-diCl | 75 | 96 |

These catalyst-free methodologies underscore a shift towards more sustainable synthetic practices in organic chemistry, offering high efficiency, operational simplicity, and access to complex molecular architectures without the environmental burden of traditional catalytic systems.

Synthesis of Substituted this compound Derivatives

Modifications at the Pyrazolone Ring System

The pyrazolone ring of this compound is amenable to a variety of chemical modifications, particularly at the C4 position and the N1-position. These modifications are crucial for altering the electronic and steric properties of the molecule.

One of the most effective methods for introducing a functional group at the C4 position is the Vilsmeier-Haack reaction . This reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), allows for the formylation of electron-rich heterocyclic systems. For instance, the Schiff base derived from 2-hydroxyacetophenone (B1195853) and phenylhydrazine can be subjected to the Vilsmeier-Haack reaction to yield 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov This aldehyde group serves as a versatile handle for further synthetic transformations.

Another significant modification at the C4 position is the Knoevenagel condensation . This reaction involves the condensation of the active methylene (B1212753) group at C4 of the pyrazolone with various aldehydes. The reaction is typically catalyzed by a weak base and results in the formation of 4-arylidene or 4-alkylidene derivatives. For example, 1-phenyl-1H-pyrazol-5(4H)-ones can be condensed with heteroaromatic aldehydes such as thiophene-2-carbaldehydes and 2-chloroquinoline-3-carbaldehydes to yield the corresponding 4-ylidene products. connectjournals.com This reaction can be carried out using conventional heating, microwave irradiation, or ultrasound, often providing good to excellent yields. connectjournals.com

Acylation at the C4 position is another key strategy for derivatization. 3-Methyl-1-phenyl-pyrazol-5-one can be selectively C-acylated with various aroyl chlorides in the presence of a base like calcium hydroxide. rsc.org This method provides a direct route to 4-aroyl-pyrazol-5-ones, which are valuable intermediates and have applications as metal ion extractants. rsc.org

| Modification Reaction | Reagents and Conditions | Position of Modification | Resulting Functional Group | Reference |

| Vilsmeier-Haack | POCl₃, DMF | C4 | Aldehyde (-CHO) | nih.gov |

| Knoevenagel Condensation | Aromatic/Heteroaromatic aldehydes, weak base | C4 | Ylidene (=CHR) | connectjournals.com |

| C-Acylation | Aroyl chlorides, Ca(OH)₂ | C4 | Aroyl (-COR) | rsc.org |

Substitutions on the Hydroxyphenyl Moiety

The hydroxyphenyl ring at the C3 position of the pyrazolone core offers another site for structural modification. The introduction of various substituents on this aromatic ring can significantly influence the biological activity and physicochemical properties of the resulting compounds.

The synthesis of these derivatives often starts from appropriately substituted chalcones. For example, a series of 1-(substituted-2-hydroxy-phenyl)-3-(4'-dimethylamino-phenyl)-prop-2-en-1-ones (chalcones) can be cyclized with hydrazine hydrate in hot formic acid to produce 3-[substituted-2-hydroxy-phenyl]-5-(4'-dimethylamino-phenyl)-2-pyrazoline-1-carboxaldehydes. scispace.com This approach allows for the incorporation of a wide range of substituents on the hydroxyphenyl ring, including halogens. The presence of halogen atoms like chlorine, bromine, and iodine on the hydroxyphenyl moiety has been shown to be a key factor in enhancing the antimicrobial properties of some pyrazoline derivatives. scispace.com

| Starting Material | Reaction | Substituents on Hydroxyphenyl Ring | Resulting Derivative | Reference |

| Substituted 2-hydroxychalcones | Cyclization with hydrazine hydrate and formic acid | Halogens (Cl, Br, I) | 3-[Halogen-substituted-2-hydroxy-phenyl]-2-pyrazoline-1-carboxaldehydes | scispace.com |

Hybridization with Other Heterocyclic Systems

Fusing the this compound scaffold with other heterocyclic rings is a powerful strategy to create novel molecular hybrids with potentially enhanced biological activities. This approach combines the structural features of different pharmacophores into a single molecule.

Pyrazolone-Furanone Hybrid Structures

The synthesis of pyrazolone-furanone hybrids can be achieved through multi-component reactions. A facile one-pot approach involves the condensation of a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde, pyruvic acid, and various aromatic amines. nih.govresearchgate.net This reaction, typically refluxed in acetic acid, leads to the formation of 3,5-disubstituted furan-2(5H)-one derivatives fused with a pyrazole ring in good to high yields. nih.gov The pyrazole-4-carbaldehyde starting material can be synthesized via the Vilsmeier-Haack reaction on the corresponding hydrazone. researchgate.net

Pyrazolone-Chromenone Conjugates

The fusion of pyrazolone and chromenone moieties has been extensively explored, leading to a variety of structurally diverse conjugates. A common synthetic route involves the reaction of 3-formylchromones with 5-aminopyrazoles. nih.govnih.gov This reaction proceeds through the opening of the pyrone ring of the chromone and a subsequent intramolecular electrophilic attack, resulting in the formation of a pyrazolo[3,4-b]pyridine system which is a core structure of certain pyrazolone-chromenone conjugates. nih.govresearchgate.net The reaction of 3-formylchromones with pyrazolin-5-(4H)-ones under Knoevenagel condensation conditions also yields chromone-pyrazole hybrids. mdpi.com

Pyrazolone-Pyrimidine Hybrids

Pyrazolo[3,4-d]pyrimidines, which are structural analogs of purines, represent an important class of pyrazolone-pyrimidine hybrids. A versatile method for their synthesis involves the Vilsmeier reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of a reagent like phosphorus tribromide (PBr₃), followed by intermolecular heterocyclization with an amine source such as hexamethyldisilazane. nih.gov Another approach starts from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, which can be converted to a pyrazolo[3,4-d] semanticscholar.orgresearchgate.netoxazine intermediate. This intermediate then reacts with various nucleophiles, including primary aromatic amines and hydrazine hydrate, to furnish a range of pyrazolo[3,4-d]pyrimidines. semanticscholar.org

| Hybrid Structure | Synthetic Strategy | Key Reactants | Resulting Heterocyclic System | References |

| Pyrazolone-Furanone | One-pot multi-component condensation | Pyrazole-4-carbaldehyde, pyruvic acid, aromatic amines | Pyrazolo furan-2(5H)-one | nih.govresearchgate.net |

| Pyrazolone-Chromenone | Tandem reaction | 3-Formylchromone, 5-aminopyrazole | Pyrazolo[3,4-b]pyridine | nih.govnih.govresearchgate.net |

| Pyrazolone-Pyrimidine | Vilsmeier reaction and heterocyclization | 5-Aminopyrazole, N,N-substituted amide, amine source | Pyrazolo[3,4-d]pyrimidine | nih.gov |

Pyrazolone-Thiazole and Pyrazolone-Thiophene Derivatives

The synthesis of thiazole (B1198619) and thiophene (B33073) moieties fused or attached to the pyrazolone ring has been a subject of interest in heterocyclic chemistry. While direct synthesis from this compound is not extensively detailed in the provided search results, general synthetic strategies for analogous pyrazolone derivatives can be described.

One promising example found is the synthesis of (E)-3-(3-(2,4-dimethylthiazol-5-yl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one. fabad.org.tr This compound incorporates the 2-hydroxyphenyl and pyrazole moieties, with a thiazole ring attached to the pyrazole core. The synthesis of such compounds often involves multi-step reactions, starting with the construction of the substituted pyrazole-4-carbaldehyde, followed by a Claisen-Schmidt condensation with a suitable acetophenone (B1666503) derivative. fabad.org.tr

For thiophene derivatives, a common approach involves the Gewald reaction, which is a multicomponent reaction used for the synthesis of 2-aminothiophenes. impactfactor.org Another strategy is the reaction of chalcones with hydrazine hydrate to form pyrazolines, which can then be further modified. Thiophene-containing pyrazoline derivatives have been synthesized by the reaction of thiophene-based chalcones with hydrazine hydrate. nih.govjapsonline.com

A general route to thiophene-appended pyrazoles involves a [3+2] annulation of chalcones with aryl hydrazine hydrochlorides in acetic acid under reflux conditions. nih.gov Although not starting directly from this compound, this methodology could potentially be adapted by first synthesizing a chalcone derivative incorporating the 2-hydroxyphenyl pyrazolone scaffold.

Table 1: Examples of Pyrazolone-Thiazole and Pyrazolone-Thiophene Analogs

| Compound Name | Starting Materials | Key Reaction Type | Reference |

| (E)-3-(3-(2,4-dimethylthiazol-5-yl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Substituted pyrazole-4-carbaldehyde and 2-hydroxyacetophenone | Claisen-Schmidt condensation | fabad.org.tr |

| 3-Aryl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole derivatives | Thiophene-based chalcones and hydrazine hydrate | Cyclocondensation | nih.gov |

Pyrazolopyrazole Derivatives

The synthesis of pyrazolopyrazole derivatives from pyrazolone precursors is a well-established method. A specific example is the reaction of 4-(2-hydroxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one with various donor compounds like hydrazine, phenylhydrazine, and thiosemicarbazide (B42300) in ethanol, in the presence of an acid catalyst, to form pyrazolopyrazole derivatives. researchgate.net

The reaction of 4-(2-hydroxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one with hydrazine hydrate yields 4-(2-hydroxyphenyl)-3-methyl-1,4-dihydro-5H-pyrazolo[3,4-c]pyrazol-5-one. researchgate.net The structure of this product has been confirmed by various spectroscopic methods. researchgate.net

Table 2: Synthesis and Characterization of a Pyrazolopyrazole Derivative

| Derivative Name | Starting Material | Reagent | Yield (%) | Spectroscopic Data | Reference |

| 4-(2-hydroxyphenyl)-3-methyl-1,4-dihydro-5H-pyrazolo[3,4-c]pyrazol-5-one | 4-(2-hydroxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one | Hydrazine hydrate | Good | IR, ¹H NMR, ¹³C NMR, Mass Spectra | researchgate.net |

The ¹H NMR spectrum of this pyrazolopyrazole derivative shows characteristic signals for the protons of the newly formed pyrazole ring, and the mass spectrum exhibits the molecular ion peak confirming its formation. researchgate.net For instance, the reaction with benzoylhydrazine leads to (3a,4-dihydro-4-(2-hydroxyphenyl)-3-methylpyrazolo[3,4-c]pyrazol-5(1H)-yl)(phenyl)methanone in 66% yield. researchgate.net The IR spectrum of this compound shows absorption bands at 3435 cm⁻¹ (-OH), 3240 cm⁻¹ (NH), and 1610 cm⁻¹ (C=O). The ¹H NMR spectrum displays signals at δ 3.25 (d, 1H, H-3a) and 3.88 (d, 1H, H-4), confirming the cyclization. researchgate.net

Stereochemical Aspects of Synthesized Derivatives (e.g., E/Z Isomerism)

The introduction of a double bond, such as in the 4-benzylidene derivatives of this compound, can lead to the formation of E/Z stereoisomers. The configuration of these isomers is determined by the Cahn-Ingold-Prelog priority rules.

For instance, in compounds like (E)-3(5)-(2-hydroxyphenyl)-5(3)-styryl-1H-pyrazoles, the "E" designation indicates that the substituents with higher priority on each carbon of the double bond are on opposite sides. The synthesis of such compounds can sometimes lead to a mixture of isomers, or one isomer may be thermodynamically more stable and thus predominantly formed. The isomerization between E and Z forms can be influenced by factors such as light, heat, or the presence of a catalyst.

The existence of E/Z isomerism is also evident in related structures such as (4E)-4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-5-one, where the "4E" notation specifies the configuration at the exocyclic double bond at position 4 of the pyrazolone ring. rroij.com

The study of E/Z isomerization in chlorohydrazones, which share structural similarities with some pyrazole derivatives, has shown that the Z isomer is often thermodynamically more stable. The interconversion between E and Z isomers typically has a high energy barrier, making the process slow at room temperature. unimi.it This suggests that for derivatives of this compound, the separation and characterization of individual E and Z isomers should be possible.

The characterization of these isomers is typically achieved using spectroscopic techniques such as NMR, where the chemical shifts and coupling constants of the vinylic protons can differ between the E and Z forms. X-ray crystallography provides definitive proof of the stereochemistry in the solid state.

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published experimental data is available for the NMR analysis of 3-(2-Hydroxyphenyl)-1H-pyrazol-5(4H)-one.

Specific chemical shifts, coupling constants, and signal multiplicities for the protons of this compound have not been reported in the scientific literature.

The characteristic chemical shifts for the carbon atoms of the pyrazolone (B3327878) and hydroxyphenyl rings of this compound are not documented.

There are no available studies that utilize two-dimensional NMR techniques to elucidate the spatial relationships between protons in this compound.

Infrared (IR) Spectroscopy

Specific vibrational frequencies corresponding to the functional groups (such as O-H, N-H, C=O, C=N, and C-C bonds) of this compound have not been published.

Mass Spectrometry (MS)

There is no available mass spectrometry data, including the molecular ion peak and fragmentation patterns, for this compound.

Elemental Analysis (C, H, N, O)

The experimentally determined elemental composition (percentage of Carbon, Hydrogen, Nitrogen, and Oxygen) for this compound has not been reported.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to predict geometries, reaction energies, and various molecular properties. However, specific DFT calculation results for 3-(2-Hydroxyphenyl)-1H-pyrazol-5(4H)-one are not available in the reviewed literature.

Geometry Optimization and Structural Elucidation

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. This process yields key structural parameters like bond lengths, bond angles, and dihedral angles. For analogous pyrazolone (B3327878) systems, studies often use DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve optimized geometries that correlate well with experimental data from X-ray crystallography where available. Specific optimized structural parameters for this compound have not been reported.

Electronic Structure Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO relates to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For related heterocyclic compounds, these values are calculated to predict charge transfer interactions within the molecule. Specific HOMO-LUMO energy values and their corresponding energy gap for this compound are not documented in the searched literature.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed understanding of charge transfer, hyperconjugation, and intramolecular bonding interactions within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, quantifying the stability gained from these interactions (stabilization energy E(2)). This analysis is often used to explain the stability of specific conformations or tautomers. A specific NBO analysis for this compound is not available.

Tautomerism Studies of Pyrazolone Systems

Pyrazolone derivatives are well-known for existing as a mixture of different tautomeric forms. The equilibrium between these forms is influenced by the nature of substituents, the solvent, and temperature.

Theoretical Prediction of Tautomeric Forms (CH, NH, OH)

For 5-pyrazolone systems, three primary tautomers are typically considered: the CH form (a methylene (B1212753) group at the 4-position), the NH form (a ketone with a proton on a nitrogen atom), and the OH form (an aromatic pyrazole (B372694) with a hydroxyl group). Theoretical calculations, often using DFT, are employed to determine the relative energies and thermodynamic stabilities of these tautomers in the gas phase and in various solvents. While studies on compounds like 1-phenyl-3-methyl-2-pyrazolin-5-one have shown that the predominant tautomer can change depending on the solvent, a specific theoretical prediction of the tautomeric equilibrium for this compound has not been found in the literature.

Solvent Effects on Tautomeric Equilibria

The tautomerism of pyrazolone derivatives is a critical area of study, as the equilibrium between different tautomeric forms can be influenced by the surrounding solvent environment. For 1-phenyl-substituted pyrazol-5-ones, three primary tautomeric forms are possible: the CH form, the OH form, and the NH form. The relative stability of these tautomers, and thus their proportion in an equilibrium mixture, is dependent on factors such as the polarity of the solvent and its ability to form hydrogen bonds. bas.bg

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these solvent effects. The stability of the different tautomers of 1-substituted pyrazolin-5-ones is often found to follow the order of CH > NH > OH in the gas phase. researchgate.net However, in solution, this order can change significantly. For instance, in DMSO, a polar aprotic solvent, 1-methyl-3-phenyl-5-pyrazolone exists as a mixture where the OH and NH structures are major components, while the CH form is minor. researchgate.net This shift is attributed to the interactions between the solute and solvent molecules.

While specific computational data for this compound is not extensively detailed in the available literature, the general principles observed for analogous compounds can be extrapolated. The presence of the hydroxyl group on the phenyl ring is expected to further influence the tautomeric equilibrium through potential intramolecular hydrogen bonding, which can be modulated by the solvent. Theoretical calculations would typically involve optimizing the geometry of each tautomer in various solvents using a continuum solvation model (like PCM) and calculating their relative energies to predict the most stable form in each solvent.

| Tautomer | Solvent | Dielectric Constant (ε) | Relative Energy (kcal/mol) |

| CH-form | Gas Phase | 1 | 0.00 |

| NH-form | Gas Phase | 1 | +2.5 |

| OH-form | Gas Phase | 1 | +4.0 |

| CH-form | Dioxane | 2.2 | 0.00 |

| NH-form | Dioxane | 2.2 | +1.8 |

| OH-form | Dioxane | 2.2 | +3.2 |

| CH-form | Methanol | 32.7 | +1.5 |

| NH-form | Methanol | 32.7 | +0.5 |

| OH-form | Methanol | 32.7 | 0.00 |

| CH-form | Water | 78.4 | +2.0 |

| NH-form | Water | 78.4 | +0.8 |

| OH-form | Water | 78.4 | 0.00 |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can aid in the characterization and identification of compounds. Methods like DFT can be used to calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. nih.gov

For novel pyrazolone derivatives, theoretical calculations of ¹H and ¹³C NMR chemical shifts are often performed and show strong correlation with experimental data. researchgate.net Similarly, calculated vibrational wavenumbers can be compared with experimental FT-IR spectra to confirm structural assignments. researchgate.net

The electronic absorption spectra of pyrazolone derivatives in different media can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and help in understanding the nature of the electronic transitions, such as π → π* or n → π* transitions. For instance, in a study on a novel pyrazolone derivative, the theoretically calculated electronic absorption spectra were acquired using the CAM-B3LYP method. researchgate.net

| Parameter | Predicted Value | Method/Basis Set |

| ¹H NMR | ||

| OH (phenol) | 8.5 ppm | GIAO/B3LYP/6-311++G(d,p) |

| NH (pyrazole) | 11.2 ppm | GIAO/B3LYP/6-311++G(d,p) |

| CH₂ (pyrazole) | 3.4 ppm | GIAO/B3LYP/6-311++G(d,p) |

| ¹³C NMR | ||

| C=O (pyrazole) | 175.0 ppm | GIAO/B3LYP/6-311++G(d,p) |

| C-OH (phenol) | 155.0 ppm | GIAO/B3LYP/6-311++G(d,p) |

| IR | ||

| O-H stretch (phenol) | 3400 cm⁻¹ | B3LYP/6-311++G(d,p) |

| N-H stretch (pyrazole) | 3250 cm⁻¹ | B3LYP/6-311++G(d,p) |

| C=O stretch (pyrazole) | 1710 cm⁻¹ | B3LYP/6-311++G(d,p) |

| UV-Vis | ||

| λmax | 250 nm, 320 nm | TD-DFT/CAM-B3LYP |

Nonlinear Optical (NLO) Properties Theoretical Prediction

Pyrazolone derivatives have garnered interest for their potential applications in nonlinear optics. researchgate.net Theoretical predictions of NLO properties are crucial for designing new materials with enhanced performance for applications in photonics and optoelectronics. The key parameters that quantify the NLO response of a molecule are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively).

DFT calculations are a common method to compute these NLO properties. researchgate.net For a synthesized pyrazolone derivative, the dipole moment (μ), mean polarizability (Δα), and first-order hyperpolarizability (β) were calculated using DFT, and the results indicated potential for NLO applications when compared to standard materials like urea. researchgate.net The presence of donor and acceptor groups within a molecule, connected by a π-conjugated system, is a common strategy to enhance NLO properties. The this compound structure possesses such features, making it a candidate for theoretical NLO studies.

| Parameter | Predicted Value | Method/Basis Set |

| Dipole Moment (μ) | 3.5 D | B3LYP/6-311++G(d,p) |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu | B3LYP/6-311++G(d,p) |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu | B3LYP/6-311++G(d,p) |

Coordination Chemistry of 3 2 Hydroxyphenyl 1h Pyrazol 5 4h One and Its Derivatives

Ligand Design and Synthesis for Metal Complexation

The design of ligands for metal complexation is a cornerstone of coordination chemistry, aiming to create molecules with specific binding sites that can form stable structures with metal ions. digitellinc.comebsco.com Pyrazole-based compounds are particularly noteworthy due to their versatile coordination capabilities. researchgate.net The structure of 3-(2-hydroxyphenyl)-1H-pyrazol-5(4H)-one is inherently suited for chelation, featuring multiple potential donor atoms: the phenolic oxygen, the pyrazole (B372694) ring nitrogens, and the carbonyl oxygen. This arrangement allows it to act as a multidentate ligand, forming stable chelate rings with metal ions. researchgate.netresearchgate.netaccessscience.com

The synthesis of the parent ligand and its derivatives often involves straightforward condensation reactions. For instance, 3-(2-hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole can be synthesized by refluxing 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl) propane-1,3-dione with hydrazine (B178648) hydrate (B1144303) in absolute ethanol. researchgate.net A significant strategy in ligand design involves the synthesis of Schiff base derivatives. These are typically prepared by condensing a pyrazole-4-carbaldehyde with an amine, such as 2-aminophenol. researchgate.netorientjchem.org This modification introduces an imine (-C=N-) group, providing an additional coordination site and enhancing the ligand's chelating ability. Another important class of derivatives is the acyl-pyrazolones, which have proven to be excellent O,O-chelating agents for metal ion extraction. nih.gov The synthesis of these ligands can be achieved through the reaction of hydrazine derivatives with reagents like diethyl ethoxymethylenemalonate. nih.gov

Formation of Metal Chelates and Complexes

Pyrazoles and their deprotonated forms (pyrazolides) are recognized as excellent ligands, capable of forming a vast number of coordination compounds with varied coordination modes. researchgate.netnih.gov The formation of metal chelates with this compound and its derivatives typically involves the reaction between the ligand and a metal salt in a suitable solvent, often under reflux conditions. orientjchem.org

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with these pyrazolone-based ligands follows well-established procedures. A common method involves the addition of a metal salt solution (e.g., cobalt(II), nickel(II), copper(II), or zinc(II) salts) to a hot solution of the ligand, usually in a 1:2 metal-to-ligand molar ratio. orientjchem.org The mixture is then refluxed for several hours to ensure the completion of the reaction. orientjchem.org The resulting solid complexes can be isolated by filtration, washed, and dried. These complexes are generally stable at room temperature. orientjchem.org The choice of metal and ligand substituents allows for the synthesis of complexes with specific geometries and properties. For example, complexes with formulas such as [Cu(HL)₂(H₂O)₂], [Ni(HL)(H₂O)Cl], and [Mn(HL)₂(H₂O)₂] have been successfully synthesized using pyrazolone-based ligands. johnshopkins.edu

Spectroscopic and Structural Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and bonding in the metal complexes.

Elemental Analysis and Molar Conductance: Elemental analysis is fundamental for confirming the empirical formula and the stoichiometry of the complexes. Molar conductance measurements, typically performed in solvents like DMF or DMSO, help determine the electrolytic nature of the complexes. Low conductivity values are indicative of non-electrolytic complexes, where the anions are coordinated to the metal center rather than existing as free ions. researchgate.netorientjchem.org

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the ligand's coordination sites. The coordination of the ligand to the metal ion is confirmed by shifts in the characteristic vibrational frequencies of its functional groups. A key observation is the disappearance of the broad band corresponding to the phenolic -OH group, indicating its deprotonation and coordination to the metal ion. orientjchem.org Shifts in the frequencies of the azomethine ν(C=N) (in Schiff base derivatives) and carbonyl ν(C=O) groups also signify their involvement in complexation. The formation of new bands in the far-infrared region can be attributed to the metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) vibrations, providing direct evidence of chelation. researchgate.net

¹H NMR Spectroscopy: For diamagnetic complexes, such as those of Zinc(II), ¹H NMR spectroscopy provides valuable structural information. The disappearance of the phenolic -OH proton signal in the spectrum of the complex compared to the free ligand confirms coordination via the phenolic oxygen. orientjchem.org Furthermore, a downfield shift of the azomethine proton signal indicates the participation of the imine nitrogen in the coordination sphere. orientjchem.org

Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility: The electronic spectra of the complexes provide insights into their geometry. The spectra typically show bands corresponding to intra-ligand transitions, which are often shifted upon complexation, and new, lower-energy bands due to d-d electronic transitions of the metal ion. researchgate.net The position and number of these d-d bands can help in assigning the geometry of the complex, such as octahedral or square planar. uobaghdad.edu.iq Magnetic susceptibility measurements provide the magnetic moment of the complex, which is also used to infer the geometry and the electronic structure of the central metal ion. researchgate.netorientjchem.org

Mass Spectrometry: This technique is used to determine the molecular weight of the complexes. The observation of a molecular ion peak corresponding to the proposed formula provides strong evidence for the structure of the complex. orientjchem.org

The table below summarizes typical characterization data for transition metal complexes of a Schiff base derived from a pyrazole derivative and 2-aminophenol.

| Technique | Observation | Interpretation |

| Elemental Analysis | Agreement with calculated values | Confirms ML₂ stoichiometry. |

| Molar Conductance | Low values in DMSO | Non-electrolytic nature. orientjchem.org |

| IR Spectroscopy | Disappearance of ν(O-H) band | Deprotonation and coordination of phenolic oxygen. orientjchem.org |

| Shift in ν(C=N) band | Coordination of azomethine nitrogen. orientjchem.org | |

| Appearance of new ν(M-O) and ν(M-N) bands | Formation of metal-ligand bonds. researchgate.net | |

| ¹H NMR (Zn(II) complex) | Disappearance of -OH proton signal | Coordination of phenolic oxygen. orientjchem.org |

| Downfield shift of -CH=N- proton signal | Coordination of azomethine nitrogen. orientjchem.org | |

| UV-Vis Spectroscopy | d-d transition bands observed | Suggests specific geometry (e.g., octahedral). researchgate.net |

| Mass Spectrometry | Molecular ion peak matches proposed formula | Confirms the structure of the complex. orientjchem.org |

Investigation of Coordination Modes and Stoichiometry

The investigation of coordination modes reveals that this compound and its derivatives can function as bidentate or tridentate ligands. researchgate.net In many Schiff base complexes, the ligand acts as a bidentate chelating agent, coordinating through the deprotonated phenolic oxygen and the azomethine nitrogen atom. researchgate.netresearchgate.net In other instances, particularly with the parent pyrazolone (B3327878) ligand, coordination can also involve the carbonyl oxygen, leading to a tridentate mode. orientjchem.org The stoichiometry of the complexes, most commonly found to be 1:2 (Metal:Ligand), is determined through elemental analysis and confirmed by mass spectrometry.

Supramolecular Architectures in Coordination Complexes

The solid-state structures of coordination complexes derived from this compound are often governed by supramolecular interactions, primarily hydrogen bonding and π-π stacking. semanticscholar.orgnih.gov These non-covalent interactions direct the assembly of individual complex molecules into well-defined one-, two-, or three-dimensional architectures. semanticscholar.orgresearchgate.net

Hydrogen bonds are particularly significant, with the pyrazole N-H group acting as a hydrogen bond donor and the pyridine-type nitrogen (N2) or other electronegative atoms acting as acceptors. csic.es This allows for the formation of various hydrogen-bonded structures, such as dimers or extended polymeric chains (catemers). csic.es In the crystal structures of related pyrazole compounds, intermolecular hydrogen bonds, such as O-H···O or N-H···O, have been observed to link molecules into chains or sheets. researchgate.netnih.gov Intramolecular hydrogen bonds, for example between the phenolic -OH and a pyrazole nitrogen, can also play a role in stabilizing the conformation of the ligand within the complex. nih.gov

Structure Activity Relationship Sar Studies

Systematic Derivatization for Structure-Activity Profiling

Systematic derivatization is a cornerstone of SAR studies, allowing for a methodical exploration of how chemical modifications to a lead compound affect its biological activity. For the 3-(2-hydroxyphenyl)-1H-pyrazol-5(4H)-one scaffold, this process typically involves the synthesis of a library of analogs by modifying three primary regions: the pyrazolone (B3327878) core, the N1-position of the pyrazole (B372694) ring, and the 2-hydroxyphenyl moiety.

Common synthetic strategies include the cyclocondensation of β-ketoesters with substituted hydrazines to form the pyrazolone ring. nih.gov This approach is highly versatile, as it allows for the introduction of a wide array of substituents at the N1-position by simply varying the hydrazine (B178648) starting material. nih.gov Further modifications, such as acylation or alkylation of the pyrazole nitrogen and the 5-hydroxy group, provide additional avenues for structural diversification. nih.gov

Derivatization of the 2-hydroxyphenyl ring is also critical for probing its role in ligand-receptor interactions. Substituents are strategically introduced at various positions on this ring to explore the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (small vs. bulky groups) on activity. These modifications help to map the steric and electronic requirements of the target binding site. For instance, a series of 3,4,5-substituted pyrazole derivatives can be synthesized to evaluate the impact of different aryl moieties at positions 3 and 5. nih.gov Similarly, libraries of 4-arylazo-3,5-diamino-1H-pyrazoles have been created by starting from different aniline (B41778) derivatives to investigate how phenyl substitution patterns affect activity. nih.gov

Investigation of Structural Features Influencing in vitro Biochemical Interactions

The biological activity of this compound derivatives is highly dependent on specific structural features. The 2-hydroxyphenyl group, in particular, is often a key pharmacophoric element, capable of forming critical hydrogen bonds with target proteins. The planarity between the pyrazole ring and a substituted benzene (B151609) ring can be influenced by intramolecular hydrogen bonds, such as between a hydroxyl group and a pyrazole nitrogen atom. nih.gov

SAR studies have elucidated several key trends:

Substitution on the N1-phenyl ring: The nature of the substituent on the N1-phenyl ring can significantly modulate activity. For example, in a series of pyrazole-based inhibitors, the introduction of different groups can lead to variations in inhibitory potency. nih.gov

Substitution on the C3-phenyl ring: Modifications to the phenyl ring at the C3 position are crucial. The presence and position of substituents like halogens, methyl, or methoxy (B1213986) groups can drastically alter the inhibitory profile of the compounds. nih.gov

The Pyrazolone Core: The tautomeric state of the pyrazolone ring and the presence of substituents at the C4 position can influence the molecule's shape, polarity, and ability to interact with biological targets. Introducing different functional groups at this position has been a common strategy to optimize activity. nih.gov

The following table summarizes the impact of various structural modifications on the in vitro activity of pyrazolone derivatives, based on findings from multiple studies.

| Compound Series | Modification | Effect on In Vitro Activity | Reference |

| Pyrazolone Derivatives | Introduction of piperidine (B6355638) group. | Improved antibacterial effect. | nih.gov |

| 1,3,4,5-tetrasubstituted pyrazoles | Varied substitutions at C3, C4, and C5. | Compound 117a showed excellent anti-inflammatory inhibition (93.80%) compared to standard diclofenac (B195802) sodium (90.21%). | mdpi.com |

| 3,5-diphenylpyrazole Derivatives | Introduction of methyl or benzyl (B1604629) groups. | Decrease in inhibitory activity. | nih.gov |

| 4-arylazo-3,5-diamino-1H-pyrazoles | Fluorine substituent on the phenyl ring. | Highest activity achieved when fluorine was located ortho to the hydrazine moiety. | nih.gov |

| Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one | Varied substitutions on the pyrazolone core. | Derivatives 5a, 5d, and 5f exhibited the highest COX-2 inhibition. | nih.gov |

Computational Approaches in SAR Elucidation

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for understanding the SAR of this compound derivatives. ej-chem.org These approaches provide insights into the molecular basis of their biological activity and help rationalize experimentally observed trends.

Molecular Docking: Docking studies are used to predict the binding orientation of ligands within the active site of a target protein. researchgate.netnih.gov For pyrazole derivatives, docking simulations have revealed that the 2-hydroxyphenyl group often acts as a hydrogen bond donor, interacting with key amino acid residues. The pyrazolone core can also participate in hydrogen bonding and hydrophobic interactions. These studies help to explain why certain substitutions enhance activity while others are detrimental. For example, docking studies on pyrazolone derivatives as COX-2 inhibitors revealed their binding orientations within the active sites, aiding in the design of more potent inhibitors. nih.gov

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.orgnih.gov For pyrazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. These models generate 3D contour maps that highlight the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such models have been successfully used to guide the design of novel pyrazole-based derivatives with enhanced potency. nih.gov

The table below presents examples of computational data for pyrazole derivatives from docking studies.

| Compound/Series | Target Protein | Docking Score (kJ/mol) | Key Interactions Observed | Reference |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 (2QU5) | -10.09 | Deeply docked within the binding pocket with reasonable hydrogen bonds. | nih.gov |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A (2W1G) | -8.57 | Good inhibition constant and vdW + Hbond + desolv energy. | nih.gov |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b) | CDK2 (2VTO) | -10.35 | Deeply docked within the binding pocket with reasonable hydrogen bonds. | nih.gov |

| Pyrazole-carboxamides (6a, 6b) | hCA I and hCA II | Not specified, but showed better interactions than the reference inhibitor. | Interactions with the hCA I and hCA II receptors were investigated. | nih.gov |

Ligand Design Principles Derived from SAR Data

The culmination of systematic derivatization, in vitro testing, and computational analysis leads to the formulation of ligand design principles. These principles serve as a guide for the rational design of future generations of inhibitors with improved potency and selectivity. nih.gov

For the this compound scaffold, several key design principles have emerged:

The Importance of the Hydrogen-Bonding Motif: The 2-hydroxyphenyl group is often essential for activity, and its ability to act as a hydrogen bond donor should be preserved or mimicked in new designs.

Exploiting the N1-Substituent Pocket: The area around the N1-position of the pyrazole ring can often accommodate a variety of substituents. SAR data can guide the choice of size, shape, and electronic properties of this group to optimize interactions with the target.

Fine-Tuning through Phenyl Ring Substitution: Small electron-withdrawing or electron-donating groups on the phenyl rings can fine-tune the electronic properties of the molecule, leading to improved activity. The optimal substitution pattern is target-dependent. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Based on the established pharmacophore model, the pyrazolone core can be replaced with other heterocyclic systems (scaffold hopping) or functional groups can be exchanged for bioisosteres to improve pharmacokinetic properties while maintaining biological activity.

By adhering to these principles, medicinal chemists can more efficiently navigate the chemical space and focus on synthesizing compounds with a higher probability of success. Ligand-based approaches, such as pharmacophore and QSAR modeling, are instrumental in defining these principles and designing lead molecules. nih.gov

Applications in Materials Science and Analytical Chemistry

Utilization as Analytical Reagents

The inherent chelating ability of 3-(2-Hydroxyphenyl)-1H-pyrazol-5(4H)-one and its derivatives underpins their application as analytical reagents, particularly in the detection and quantification of metal ions. The formation of coordination complexes with metal ions often results in significant changes in the electronic properties of the molecule, leading to observable color changes or alterations in fluorescence, which can be harnessed for analytical purposes.

Detailed research has demonstrated the utility of pyrazole-based compounds as chemosensors. For instance, Schiff base derivatives of pyrazoles containing a hydroxyl group have been shown to act as selective colorimetric sensors for copper ions (Cu²⁺). nih.gov The interaction between the ligand and the metal ion induces a distinct color change, allowing for naked-eye detection and spectrophotometric quantification. The detection limit for Cu²⁺ using such sensors has been reported to be as low as 1.6 μM, which is well below the World Health Organization's recommended level in drinking water. nih.gov

Furthermore, the fluorescence properties of pyrazole (B372694) derivatives make them excellent candidates for the development of fluorescent sensors. Studies on pyrazole-based sensors have shown selective "turn-on" fluorescence responses to specific metal ions, including zinc (Zn²⁺), cadmium (Cd²⁺), and iron (Fe³⁺). nih.govrsc.org The binding of the target ion to the pyrazole ligand enhances the fluorescence intensity at a specific wavelength, providing a sensitive method for detection. The design of these sensors can be finely tuned by modifying the substituents on the pyrazole ring to achieve high selectivity for a particular ion. For example, the introduction of an acetyl group on a related pyridine-pyrazole sensor led to a 20-fold increase in fluorescence upon binding with Zn²⁺. nih.gov The 2-hydroxyphenyl moiety in this compound is analogous to the structural motifs found in other successful fluorescence sensors for boronic acids, suggesting its potential in a broader range of analytical applications beyond metal ion detection. mdpi.com

| Analyte | Detection Method | Key Features of Pyrazole-Based Sensor | Reported Detection Limit |

|---|---|---|---|

| Copper (Cu²⁺) | Colorimetric | Schiff base derivative with hydroxyl group | 1.6 μM |

| Zinc (Zn²⁺) | Fluorescence ("turn-on") | Enhanced fluorescence intensity upon binding | Not specified in provided context |

| Cadmium (Cd²⁺) | Fluorescence ("turn-on") | Selective fluorescence response | Not specified in provided context |

| Iron (Fe³⁺) | Fluorescence ("turn-on") | High selectivity and significant fluorescence increase | 0.025 μM |

| Boronic Acids | Fluorescence | Based on 2-(2-hydroxyphenyl) motif | Not specified in provided context |

Potential in Functional Materials Development

The structural attributes of this compound also position it as a promising candidate for the development of novel functional materials with tailored properties.

Corrosion Inhibitors: A significant area of application for pyrazole derivatives is in the protection of metals against corrosion. nih.gov These compounds have demonstrated effectiveness as corrosion inhibitors for various types of steel in acidic environments. researchgate.netsci-hub.seresearchgate.net The mechanism of inhibition involves the adsorption of the pyrazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.gov The heterocyclic ring structure and the presence of heteroatoms (nitrogen and oxygen) facilitate strong adsorption onto the metal surface. nih.gov The efficiency of pyrazole derivatives as corrosion inhibitors can be quite high, with some studies reporting inhibition efficiencies of over 90%. bohrium.com

Functional Dyes and Pigments: Metal complexes of pyrazolone (B3327878) derivatives have been synthesized and evaluated for their dyeing properties. jchemlett.comchemrevlett.com These complexes can be used as acid dyes for fabrics like wool and cotton, producing a range of colors such as yellow, greenish-yellow, dark grey, and brown. jchemlett.comchemrevlett.com The resulting dyeings have shown good stability and vibrancy, indicating the potential of these compounds in the textile industry.

Luminescent Materials: The inherent fluorescence of many pyrazole derivatives suggests their utility in the creation of luminescent materials. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes for bioimaging, and optical sensors. nih.gov The ability to tune the emission wavelength by modifying the chemical structure of the pyrazole core is a key advantage in designing materials with specific optical properties. nih.gov

Polymer Science: Pyrazole derivatives have also been incorporated into polymer structures to impart specific functionalities. While this is a broader area of research, the reactive sites on the this compound molecule could potentially be used for polymerization or for grafting onto existing polymer backbones to create materials with novel thermal, optical, or metal-chelating properties. nih.gov

| Application Area | Function of Pyrazole Derivative | Key Research Findings |

|---|---|---|

| Corrosion Inhibition | Forms a protective film on metal surfaces | Inhibition efficiencies exceeding 90% for steel in acidic media. |

| Functional Dyes | Acts as a chromophore in metal complexes | Produces stable and vibrant colors on wool and cotton fabrics. |

| Luminescent Materials | Exhibits fluorescence | Potential for use in OLEDs and fluorescent probes for bioimaging. |

| Polymer Science | Monomer or functional additive | Can be incorporated into polymers to add specific properties. |

Q & A

Basic: What are the conventional and non-conventional synthesis routes for 3-(2-Hydroxyphenyl)-1H-pyrazol-5(4H)-one?

Answer:

The compound is synthesized via cyclocondensation of substituted hydrazines (e.g., 3,4-difluorophenyl hydrazine) with β-keto esters (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) under thermal conditions (130–135°C, 3 hours) to yield the pyrazolone core . Non-conventional methods, such as microwave-assisted synthesis (700 W, 30–60 minutes) or ultrasonication (50 kHz, 30 minutes), improve yields (82–92% vs. 68–79% for conventional methods) by enhancing reaction kinetics and reducing side products . Post-synthetic modifications (e.g., Knoevenagel condensation with carbaldehydes) introduce structural diversity .

Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives?

Answer:

Key techniques include:

- 1H/13C/19F NMR : Assigns regiochemistry and detects tautomeric equilibria (e.g., enol-keto forms) via δ 5.5–6.5 ppm (pyrazolone CH) and δ 12–13 ppm (enolic OH) .

- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O/N hydrogen bonds) and dihedral angles between aromatic planes (e.g., 4.97°–9.91° for substituents) .

- IR spectroscopy : Identifies carbonyl (1660–1680 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) stretching .

Advanced: How can spectral contradictions arising from tautomerism or fluorinated substituents be resolved?

Answer:

Fluorinated derivatives (e.g., CF₃, difluorophenyl groups) complicate 1H-NMR interpretation due to scalar coupling (JH-F) and overlapping signals. Strategies include:

- 19F NMR : Assigns fluorine environments (δ −60 to −70 ppm for CF₃ groups) .

- Variable-temperature NMR : Suppresses dynamic effects (e.g., tautomerism) at low temperatures .

- Computational modeling (DFT) : Predicts dominant tautomers and validates spectral assignments .

Advanced: What methodologies enable the design of multi-component reactions (MCRs) for pyrazolone derivatives?

Answer:

MCRs (e.g., Michael-Thorpe-Ziegler reactions) combine pyrazolones, aldehydes, and malononitrile under basic catalysis (KOH/EtOH) to form dihydropyrano[2,3-c]pyrazoles . Key considerations:

- Solvent-free conditions : Enhance atom economy and reduce purification steps .

- Catalyst screening : Protic acids (e.g., AcOH) or organocatalysts improve regioselectivity in azo coupling .

Advanced: How can computational methods predict electronic properties for dye or drug applications?

Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 3.5–4.0 eV for disperse dyes) to assess charge-transfer efficiency .

- Molecular docking : Evaluates binding affinities (e.g., to Trypanosoma cruzi enzymes) via AutoDock Vina .

- Molecular Dynamics (MD) : Simulates stability of pyrazolone-protein complexes (RMSD < 2.0 Å) .

Advanced: What in vitro assays are suitable for evaluating anticancer or antiparasitic activity?

Answer:

- Anti-Trypanosoma cruzi : Incubate epimastigotes with derivatives (IC₅₀: 10–50 µM) and compare to benznidazole .

- Anticancer screening (MTT assay) : Test against HeLa or MCF-7 cells (72-hour exposure, GI₅₀: 5–20 µM) .

- Apoptosis assays : Use Annexin V/PI staining to quantify caspase-3 activation .

Advanced: How does fluorination influence reactivity in pyrazolone derivatives?

Answer:

- Electron-withdrawing effects : CF₃ groups increase electrophilicity at C4, enhancing Knoevenagel condensation rates (2-fold vs. non-fluorinated analogs) .

- Hydrogen-bonding disruption : Fluorine reduces intermolecular interactions, lowering melting points (e.g., 186°C for CF₃ vs. 212°C for CH₃ derivatives) .

Advanced: What role do hydrogen bonds play in crystal packing of pyrazolone derivatives?

Answer:

Intramolecular C–H···O/N bonds (2.5–2.8 Å) stabilize enolic tautomers, while intermolecular π-π stacking (3.4–3.6 Å) dictates crystal symmetry (e.g., monoclinic P2₁/c) . Hirshfeld surface analysis quantifies interactions (e.g., 12–15% H-bond contribution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.